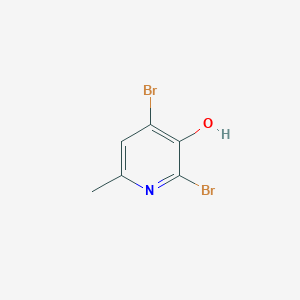

2,4-Dibromo-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEXQMBXOSVCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563680 | |

| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-29-4 | |

| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridin-3-ol (CAS: 23003-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. While specific research on this compound is limited in publicly available literature, its structural features—a substituted pyridine ring—are common in molecules of significant biological interest. Pyridine scaffolds are integral to numerous pharmaceuticals and bioactive compounds, exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two bromine atoms and a hydroxyl group on the pyridine core suggests that this molecule could be a valuable building block for medicinal chemistry and a candidate for biological screening.

This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and a hypothetical workflow for the preliminary assessment of its biological activity, particularly in the context of cancer research, an area where similar pyridine derivatives have shown promise.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data has been compiled from various chemical suppliers.

| Property | Value | Reference |

| CAS Number | 23003-29-4 | [1][2][3] |

| Molecular Formula | C₆H₅Br₂NO | [2][3] |

| Molecular Weight | 266.92 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CC(Br)=C(O)C(Br)=N1 | [2] |

| InChI Key | BUEXQMBXOSVCIO-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Proposed Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Materials:

-

6-methylpyridin-3-ol

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 6-methylpyridin-3-ol (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise via the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Quench any unreacted bromine by the slow addition of a saturated sodium thiosulfate solution until the orange color disappears.

-

Neutralization and Precipitation: Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product should precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Safety and Handling

The following safety information is based on data provided for the compound and structurally related chemicals.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |

| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Potential Biological Applications and Screening Workflow

Given that many pyridine derivatives exhibit anticancer properties, a logical starting point for investigating the biological activity of this compound is in the field of oncology.[5][6] Some substituted pyridines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][7]

Proposed Biological Screening Workflow

Caption: Proposed workflow for in vitro biological evaluation.

Experimental Protocols (Hypothetical)

5.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and Huh-7 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2.2. Tubulin Polymerization Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence of a reporter dye.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

In a 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.

-

Add this compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).[5]

-

Monitor the fluorescence intensity over time at 37°C.

-

Inhibitory activity is determined by a reduction in the rate and extent of fluorescence increase compared to the negative control.

-

Conclusion

This compound represents an under-explored molecule with potential for applications in medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are scarce, this guide provides a robust, scientifically-grounded framework for researchers to begin their investigations. The proposed synthetic route is based on well-established chemical principles, and the suggested biological screening workflow targets a high-impact therapeutic area where related pyridine compounds have demonstrated efficacy. Further research into this and similar halogenated pyridinols could lead to the discovery of novel therapeutic agents.

References

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound 95.00% | CAS: 23003-29-4 | AChemBlock [achemblock.com]

- 3. This compound | 23003-29-4 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylpyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its pyridine core, substituted with bromine atoms and a hydroxyl group, imparts unique electronic and steric properties that are of interest for the synthesis of novel compounds and as a building block in drug discovery. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended to support research and development activities.

Core Physical Properties

Precise experimental determination of the physical properties of this compound is not extensively documented in publicly available literature. The information presented herein is compiled from chemical supplier data and computational predictions.

| Property | Value | Source |

| CAS Number | 23003-29-4 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Data not available. Halogenated pyridines generally exhibit solubility in organic solvents. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched literature. However, standard methodologies for these measurements are well-established in the field of chemistry.

Determination of Melting Point:

A standard method for determining the melting point of a solid compound involves using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed and recorded.

Determination of Boiling Point:

For a solid compound, the boiling point is typically measured under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that pressure.

Determination of Solubility:

The solubility of this compound in various solvents (e.g., water, ethanol, dimethyl sulfoxide) can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or poorly characterized compound like this compound.

Caption: General Workflow for Compound Characterization

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Halogenated pyridine derivatives are a broad class of compounds with diverse biological activities, and further research would be required to elucidate the specific biological profile of this particular molecule.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While basic identifiers are established, there is a clear need for experimental determination of key physical properties such as melting point, boiling point, and solubility to fully characterize this compound. The provided workflow and standard experimental protocols offer a roadmap for researchers to obtain this critical data, which will be invaluable for its potential application in drug development and materials science.

References

2,4-Dibromo-6-methylpyridin-3-ol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical compound 2,4-Dibromo-6-methylpyridin-3-ol, focusing on its fundamental molecular properties.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and molecular weight, which are critical for any quantitative experimental work, including stoichiometry calculations in chemical synthesis and concentration preparations for bioassays.

| Property | Value | Citations |

| Molecular Formula | C₆H₅Br₂NO | [1][2] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| CAS Number | 23003-29-4 | [1] |

Compound Identification

Accurate identification of a chemical compound is crucial for reproducibility in research. The following diagram illustrates the relationship between the common name and its core molecular identifiers.

Experimental Protocols

Signaling Pathways

Information regarding the interaction of this compound with specific biological signaling pathways is not documented in the reviewed literature. Elucidation of its biological activity would necessitate dedicated research, including in vitro and in vivo screening and mechanism of action studies.

References

Technical Guide: Solubility of 2,4-Dibromo-6-methylpyridin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dibromo-6-methylpyridin-3-ol, a substituted bromopyridinol of interest in medicinal chemistry and materials science. Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. This guide, therefore, provides a framework for researchers to understand and determine the solubility of this compound. It covers the theoretical principles governing its solubility based on its molecular structure, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for solvent screening.

Introduction to this compound

This compound is a halogenated pyridine derivative. The presence of bromine atoms, a hydroxyl group, and a methyl group on the pyridine ring suggests a molecule with moderate polarity. The bromine and hydroxyl groups are capable of participating in hydrogen bonding and dipole-dipole interactions, which will significantly influence its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, process chemistry, and materials science, as it dictates formulation, reaction conditions, and purification strategies.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] For this compound, several structural features will dictate its solubility profile:

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar C-Br and C-N bonds, along with the hydroxyl group, create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) will interact favorably through dipole-dipole forces.

-

Van der Waals Forces: The overall molecule, including the pyridine ring and methyl group, will exhibit van der Waals forces. Nonpolar solvents (e.g., hexane, toluene) will interact primarily through these forces, and the solubility in such solvents is expected to be lower compared to polar solvents.[4][5][6]

Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Moderate to High | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Dominated by weaker van der Waals forces. |

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of the solubility of this compound is necessary. The following are standard methodologies that can be employed.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[1]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and potential hazards associated with 2,4-Dibromo-6-methylpyridin-3-ol (CAS No. 23003-29-4). The information presented herein is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4-dibromo-6-methyl-3-pyridinol |

| CAS Number | 23003-29-4 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol [1] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Acute toxicity, Inhalation | Category 4 |

| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 |

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial for minimizing exposure and ensuring a safe working environment.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Safe Handling

Due to the lack of specific experimental protocols for this compound, the following guidelines are based on best practices for handling halogenated pyridines and other hazardous solid chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

Handling and Storage

-

Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed and clearly labeled.[3]

-

Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.

Spill Management

In the event of a spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

-

For larger spills, follow your institution's emergency procedures.

Waste Disposal

-

All waste containing this compound, including contaminated PPE and labware, must be disposed of as hazardous waste.

-

Collect halogenated organic waste in a designated, properly labeled container. Do not mix with non-halogenated waste.[4]

Diagrams and Workflows

The following diagrams illustrate key safety-related workflows for handling hazardous chemicals like this compound.

References

An In-depth Technical Guide to Key Dibrominated Nitroaromatic Compounds

A Note on the Molecular Formula C6H5Br2NO: The provided molecular formula, C6H5Br2NO, does not correspond to common, stable aromatic structures. A typical phenyl group (C6H5) attached to three substituents (two bromine atoms and a nitro or nitroso group) would result in a different molecular formula (e.g., C6H3Br2NO or C6H3Br2NO2). It is plausible that the intended subject of this guide is a related, well-documented compound. Based on common industrial and research chemicals, this guide will focus on 2,6-dibromo-4-nitroaniline and the isomers of dibromonitrobenzene , which are closely related in structure and application.

2,6-Dibromo-4-nitroaniline

IUPAC Name: 2,6-dibromo-4-nitroaniline

This compound is a significant intermediate in the synthesis of azo disperse dyes.[1][2] Its structure consists of a benzene ring with two bromine atoms ortho to the amino group and a nitro group para to the amino group.

Chemical Properties and Data

The following table summarizes the key quantitative data for 2,6-dibromo-4-nitroaniline.

| Property | Value |

| Molecular Formula | C6H4Br2N2O2 |

| Molecular Weight | 295.92 g/mol |

| CAS Number | 827-94-1 |

| Appearance | Solid |

Synthesis of 2,6-Dibromo-4-nitroaniline

A common and environmentally friendly method for the synthesis of 2,6-dibromo-4-nitroaniline is through the bromination of 4-nitroaniline in an aqueous acidic medium.[1][2]

This protocol describes a green process for preparing 2,6-dibromo-4-nitroaniline using bromide-bromate salts.

Materials:

-

4-nitroaniline

-

Sodium bromide (NaBr)

-

Sodium bromate (NaBrO3)

-

Aqueous acidic medium (e.g., dilute sulfuric acid)

-

Water

Procedure:

-

In a reaction flask, prepare a slurry of 4-nitroaniline in the aqueous acidic medium.

-

Add a 2:1 molar ratio of sodium bromide to sodium bromate to the mixture. This combination in an acidic medium generates bromine in situ for the reaction.

-

Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solid product, 2,6-dibromo-4-nitroaniline, is isolated by simple filtration.

-

The collected solid is washed with water to remove any remaining salts and acid.

-

The product can be dried in an oven. The purity of the product is typically high.

-

The aqueous acidic filtrate can be recycled for subsequent batches, making the process more sustainable.[1][2]

A patent also describes a method involving the bromination of p-nitroaniline in a sulfuric acid medium, followed by diazotization.[3]

Caption: Isomers of dibromonitrobenzene.

References

- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]

- 3. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of 2,4-Dibromo-6-methylpyridin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of 2,4-Dibromo-6-methylpyridin-3-ol. Due to the limited availability of published experimental data for this specific compound, this guide focuses on predicting its spectroscopic characteristics based on established principles and provides detailed experimental protocols for obtaining and interpreting the necessary data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and typical values for similarly substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet | 1H | H-5 | The sole aromatic proton, deshielded by the adjacent bromine atom at C-4. |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group protons at C-6. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-6 | Carbon bearing the methyl group and adjacent to the nitrogen. |

| ~ 145 - 150 | C-3 | Carbon bearing the hydroxyl group. |

| ~ 140 - 145 | C-5 | The only carbon atom with an attached proton in the aromatic ring. |

| ~ 120 - 125 | C-2 | Carbon bearing a bromine atom and adjacent to the nitrogen. |

| ~ 110 - 115 | C-4 | Carbon bearing a bromine atom. |

| ~ 20 - 25 | -CH₃ | The methyl group carbon. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale |

| 265, 267, 269 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for a compound with two bromine atoms (approximate 1:2:1 ratio).[1][2] |

| 186, 188 | [M - Br]⁺ | Loss of one bromine radical. |

| 158, 160 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 107 | [M - 2Br]⁺ | Loss of both bromine radicals. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3600 | O-H stretch | Broad absorption, characteristic of a hydroxyl group involved in hydrogen bonding.[3] |

| 3000 - 3100 | Aromatic C-H stretch | Weak to medium absorption. |

| 2850 - 3000 | Aliphatic C-H stretch | Medium absorption from the methyl group. |

| 1550 - 1600 | C=C and C=N stretch | Absorptions characteristic of the pyridine ring.[4] |

| 1200 - 1300 | C-O stretch | Strong absorption for the phenolic hydroxyl group. |

| 500 - 700 | C-Br stretch | Strong absorption in the fingerprint region.[3] |

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[5][6] DMSO-d₆ is often a good choice for pyridinols as it can help in observing the hydroxyl proton.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the spectra using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H NMR spectrum.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Instrumentation (GC-MS with Electron Ionization):

-

Gas Chromatograph (GC) conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the different spectroscopic techniques.

References

- 1. whitman.edu [whitman.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. azom.com [azom.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

Commercial Availability and Technical Profile of 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for 2,4-Dibromo-6-methylpyridin-3-ol (CAS No. 23003-29-4). This substituted pyridine derivative is a potentially valuable building block in medicinal chemistry and materials science, though detailed public-domain information regarding its specific biological activities and reaction pathways is limited. This document aims to consolidate the available data to support research and development efforts.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The typical purity offered is around 95%. Pricing and packaging sizes vary by vendor.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 95% | Marketed under the Ambeed brand. |

| AChemBlock | 95.00% | Available as a building block for research.[1] |

| ChemScene | Not Specified | Offered for custom synthesis and process optimization.[2] |

| Fluorochem | 95% | Available in various pack sizes. |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 23003-29-4 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Spectroscopic Data

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted pyridin-3-ols and the bromination of pyridine rings. A potential two-step process starting from 6-methylpyridin-3-ol is outlined below.

References

Navigating the Research Landscape of 2,4-Dibromo-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, 2,4-Dibromo-6-methylpyridin-3-ol presents itself as a valuable, yet underexplored, building block in the synthesis of novel chemical entities. This technical guide consolidates available information on its procurement, potential applications, and relevant experimental frameworks, providing a foundational resource for its integration into drug discovery programs.

Sourcing and Procurement: A Comparative Overview

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. This compound (CAS No. 23003-29-4) is available from several chemical suppliers. The following table summarizes publicly available data on suppliers and pricing for research-grade quantities. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich (Ambeed) | 23003-29-4 | 95% | 100 mg, 250 mg | $35.65 (100 mg), $44.85 (250 mg) |

| AChemBlock | 23003-29-4 | 95.00% | Custom quote | Inquiry required[1] |

| ChemScene | 23003-29-4 | >95% (or refer to CoA) | Inquiry | Inquiry required[2] |

| P&S Chemicals | 23003-29-4 | Not specified | Inquiry | Inquiry required[3] |

| Molbase | 23003-29-4 | Not specified | Inquiry | Inquiry required[4] |

Physicochemical Properties and Safety

Molecular Formula: C₆H₅Br₂NO[1] Molecular Weight: 266.92 g/mol [1] Physical Form: Solid Storage Conditions: Inert atmosphere, 2-8°C

Potential Applications in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] The introduction of bromine atoms can significantly modulate a molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity.[11] Brominated pyridines have shown promise in various therapeutic areas, including oncology and infectious diseases.[11][12]

Based on the structural characteristics of this compound, particularly the presence of a pyridin-3-ol core, it can be hypothesized to be a valuable intermediate in the synthesis of kinase inhibitors. The pyridine moiety can form crucial hydrogen bonds with the hinge region of kinase active sites, a common binding motif for this class of drugs.[10] The bromine atoms offer sites for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The following diagram illustrates a generalized workflow for the integration of a novel building block like this compound into a drug discovery pipeline.

Hypothetical Experimental Protocols

General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, which could be used to functionalize the bromine atoms on the this compound core.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 to 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Kinase Inhibitor Screening Assay

This protocol outlines a general in vitro kinase assay to screen for inhibitory activity of compounds derived from this compound. This is a representative protocol and would need to be optimized for the specific kinase of interest.

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (at a concentration near the Kₘ for the kinase)

-

Test compounds (derived from this compound)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the specific substrate, and the test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active compounds.

The following diagram illustrates a potential signaling pathway that could be targeted by inhibitors derived from this compound, focusing on a generic receptor tyrosine kinase (RTK) pathway, which is often implicated in cancer.[9]

Conclusion

This compound is a commercially available building block with significant potential for the synthesis of novel, biologically active molecules, particularly in the area of kinase inhibition. While specific experimental data for this compound is currently limited in the public domain, its structural features suggest a strong rationale for its inclusion in medicinal chemistry programs. The general protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the utility of this promising, yet underutilized, chemical entity. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of new therapeutics.

References

- 1. This compound 95.00% | CAS: 23003-29-4 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

The Ascendant Role of Brominated Pyridinols in Modern Drug Discovery: A Technical Guide

For Immediate Release

A deep dive into the synthesis, biological activities, and therapeutic potential of brominated pyridinols reveals a promising class of compounds for researchers, scientists, and drug development professionals. This technical whitepaper outlines the current landscape of brominated pyridinol research, offering a comprehensive overview of their applications in oncology, infectious diseases, and beyond.

The strategic incorporation of a bromine atom onto the pyridinol scaffold significantly influences the physicochemical properties of these molecules, enhancing their biological activity and making them attractive candidates for novel therapeutic agents. This guide provides a detailed exploration of the synthesis, quantitative biological data, and key experimental protocols related to brominated pyridinols, alongside a visualization of their impact on cellular signaling pathways.

Synthesis of Brominated Pyridinols: A Versatile Chemical Toolbox

The synthesis of brominated pyridinols can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. Key strategies include the direct bromination of a pyridinol precursor or the hydroxylation of a brominated pyridine.

For instance, the synthesis of 2-bromo-3-hydroxypyridine can be accomplished by cooling an aqueous solution of sodium hydroxide and adding liquid bromine. 3-hydroxypyridine is then dissolved in an aqueous sodium hydroxide solution and added dropwise to the bromine solution while maintaining a controlled temperature. Following a stirring period, the pH is adjusted to 7, and the crude product is obtained through recrystallization. A similar approach can be used for the synthesis of other isomers by selecting the appropriate starting materials.[1]

Another common method is the hydrolysis of a brominated methoxypyridine. For example, 5-bromo-2-hydroxypyridine can be synthesized by stirring 5-bromo-2-methoxypyridine with diluted hydrochloric acid at an elevated temperature. After the reaction, the mixture is diluted, the pH is adjusted to 7, and the product is extracted and purified.[2]

The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one involves the bromination of 3-hydroxy-pyridin-2-one using N-bromosuccinimide or bromine in an organic solvent.[3]

Biological Activities of Brominated Pyridinols

Brominated pyridinols and their derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in anticancer and antimicrobial applications. The bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability and biological activity.[3]

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of brominated pyridine derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [4] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast) | 28.35 ± 0.03 (72h) | [4] |

| Pyridine-urea derivative 8e (4-Iodophenyl urea) | MCF-7 (Breast) | 0.11 (72h) | [5] |

| Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea) | MCF-7 (Breast) | 0.80 (72h) | [5] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [6] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | - | [6] |

| 1,2,4-triazole-pyridine hybrid TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [7] |

Antimicrobial Activity

Brominated pyridinols have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| EA-02-009 | S. aureus / MRSA strains | 0.5 - 1 | [8] |

| JC-01-072 | S. aureus / MRSA strains | 4 - 8 | [8] |

| JC-01-074 | S. aureus / MRSA strains | 16 | [8] |

| EA-02-011 | S. aureus / MRSA strains | 32 | [8] |

| Compound 66 | S. aureus and E. coli | 100 | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activity of brominated pyridinols.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[10]

-

Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.[10]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[10]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Analysis

Research has indicated that some anticancer pyridine derivatives exert their effects by modulating key cellular signaling pathways. For example, certain compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK).[6] Activation of JNK can lead to the phosphorylation and stabilization of p53, which in turn can transcriptionally activate pro-apoptotic genes and cell cycle inhibitors like p21.[6][11]

Caption: Proposed signaling pathway of anticancer pyridine derivatives.

Experimental and Synthetic Workflow

The development of novel brominated pyridinol-based therapeutics follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

References

- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 2. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 6-bromo-3-hydroxy-1H-pyridin-2-one [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Fiscally Responsible and High-Yield Synthesis of 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the synthesis of 2,4-Dibromo-6-methylpyridin-3-ol from the readily available starting material, 6-methylpyridin-3-ol. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent in a straightforward and scalable procedure. This protocol offers a high yield of the desired di-brominated product, a crucial intermediate in the development of novel pharmaceutical compounds. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Pyridinol derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of halogen atoms, particularly bromine, onto the pyridinol scaffold can dramatically influence the compound's physicochemical properties and biological activity. Specifically, this compound serves as a key building block in medicinal chemistry for the synthesis of a variety of therapeutic agents. The strategic placement of bromine atoms at the 2 and 4 positions provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document provides a detailed, step-by-step protocol for the synthesis of this important intermediate.

Materials and Methods

Materials

-

6-methylpyridin-3-ol (98% purity)

-

N-bromosuccinimide (NBS) (99% purity)

-

Acetonitrile (anhydrous, 99.8%)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Instrumentation

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic bromination of 6-methylpyridin-3-ol using N-bromosuccinimide. The hydroxyl group at the 3-position and the methyl group at the 6-position are activating groups that direct the electrophilic substitution to the ortho and para positions (2 and 4).

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel was charged with 6-methylpyridin-3-ol (1.0 eq). Anhydrous acetonitrile was added to dissolve the starting material.

Bromination: The solution was stirred, and N-bromosuccinimide (2.2 eq) was added portion-wise over 30 minutes at room temperature. After the addition was complete, the reaction mixture was heated to 50°C and stirred for 4 hours.

Work-up and Purification: The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Yield (%) | Purity (%) |

| 6-methylpyridin-3-ol | 109.13 | 0.0458 | 1.0 | 5.0 g | - | 98 |

| N-bromosuccinimide | 177.98 | 0.1008 | 2.2 | 17.94 g | - | 99 |

| This compound | 266.92 | - | - | - | 85 | >95 |

Table 1: Summary of quantitative data for the synthesis of this compound.

Mandatory Visualization

Caption: Synthesis workflow from starting material to pure product.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the synthesis of this compound. The use of N-bromosuccinimide as a brominating agent offers advantages in terms of handling and safety compared to liquid bromine. This application note serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this key chemical intermediate.

Application Notes and Protocols: A Detailed Guide to the Bromination of 2-Methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive protocols for the bromination of 2-methylpyridine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The methodologies detailed herein cover both side-chain (benzylic) bromination to yield 2-(bromomethyl)pyridine derivatives and ring bromination via electrophilic aromatic substitution or Sandmeyer-type reactions.

Protocol 1: Side-Chain Bromination via Wohl-Ziegler Reaction

Side-chain bromination of 2-methylpyridine and its derivatives at the benzylic position is typically achieved through a free-radical mechanism known as the Wohl-Ziegler reaction.[2] This method commonly employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3] The reaction is highly selective for the benzylic position due to the stability of the resulting radical intermediate.[2]

General Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes the radical bromination of 2-bromo-6-methylpyridine to synthesize 2-bromo-6-(bromomethyl)pyridine, a versatile bifunctional building block.[3]

Materials:

-

2-Bromo-6-methylpyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄.

-

Add N-bromosuccinimide (typically 1.1 to 1.5 equivalents) and a catalytic amount of AIBN to the solution.[3]

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction can be initiated by light from a standard 250 W bulb.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

Upon completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.[3][4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-bromo-6-(bromomethyl)pyridine.[3]

Data Summary: Side-Chain Bromination Conditions

The following table summarizes typical conditions and outcomes for the side-chain bromination of various 2-methylpyridine derivatives.

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Product | Yield | Reference |

| 2-Methylpyridine (2-Picoline) | NBS | Light, Reflux | CCl₄ | 2-(Bromomethyl)pyridine | Low | [2] |

| 2-Acetamido-6-methylpyridine | NBS | Benzoyl Peroxide, Light, Reflux | CCl₄ | 2-Acetamido-6-(bromomethyl)pyridine | - | [4] |

| 2-Bromo-6-methylpyridine | NBS | AIBN, Reflux | CCl₄ | 2-Bromo-6-(bromomethyl)pyridine | - | [3] |

| 2,6-Dimethylpyridine | NBS | Benzoyl Peroxide, Light, Reflux | Acetonitrile | 2-(Bromomethyl)-6-methylpyridine | 50% | [4] |

Visualization: Free-Radical Bromination Mechanism

The mechanism involves three key stages: initiation, propagation, and termination.[5][6]

Caption: Free-radical mechanism for side-chain bromination of 2-methylpyridine.

Protocol 2: Ring Bromination of 2-Methylpyridine Derivatives

Bromination on the pyridine ring can be achieved through different strategies depending on the substituents present. Electron-donating groups facilitate electrophilic aromatic substitution, while the Sandmeyer reaction provides a route from amino-substituted pyridines.

Method A: Electrophilic Aromatic Substitution

For pyridine rings bearing activating groups, such as an amino group, direct bromination with NBS is a highly effective and regioselective method.[7] The electron-donating group increases the electron density of the ring, making it susceptible to electrophilic attack.[7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the regioselective bromination of 2-amino-4-methylpyridine at the 5-position.[1]

Materials:

-

2-Amino-4-methylpyridine

-

N-bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

Procedure:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a three-neck round-bottom flask.[1]

-

Cool the solution in an ice bath to 0°C.[1]

-

Prepare a solution of NBS (1.0 eq) in DMF and add it dropwise to the cooled pyridine solution, maintaining the temperature below 20°C.[1]

-

After the addition is complete, allow the mixture to stir and monitor the reaction by TLC until the starting material is consumed.[1]

-

Pour the reaction mixture into water, which will cause a brown solid to precipitate.[1]

-

Filter the solid using a Buchner funnel and wash it thoroughly with water.[1]

-

To purify, wash the dried solid with acetonitrile and filter again to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[1]

Data Summary: Electrophilic Ring Bromination

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 2-Amino-4-methylpyridine | NBS | DMF | 2-Amino-5-bromo-4-methylpyridine | ~80% | [1] |

| 2-Amino-6-methylpyridine | Bromine | Acetic Acid | Ring brominated products | - | [4] |

| 2-Amino-4,6-lutidine | NBS | Chloroform | 2-Amino-3,5-dibromo-4,6-lutidine | - | [4] |

Visualization: Electrophilic Bromination Workflow

Caption: Workflow for the synthesis of 2-amino-5-bromo-4-methylpyridine.

Method B: Sandmeyer-Type Reaction

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from primary aryl amines. For pyridine derivatives, this involves the diazotization of an aminopyridine followed by displacement of the diazonium group with a bromide ion.[8]

Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine

This protocol outlines the synthesis of 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine.[8]

Materials:

-

2-Amino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

20% aqueous Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% HBr.[8]

-

Cool the mixture to between -20°C and -15°C using an appropriate cooling bath.[8]

-

Slowly add bromine dropwise while maintaining the low temperature.[8]

-

Stir the mixture continuously for 3 hours at this temperature.[8]

-

Prepare an aqueous solution of sodium nitrite and add it in batches to the reaction mixture, ensuring the temperature is maintained.[8]

-

Allow the reaction to gradually warm to room temperature over 3 hours.[8]

-

Cool the mixture to 0°C and carefully adjust the pH to 12 by adding 20% aqueous NaOH solution.[8]

-

Extract the product with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure to yield the final product.[8]

Data Summary: Sandmeyer-Type Bromination

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20°C to 0°C | 2-Bromo-4-methylpyridine | - | [8] |

| 2-Amino-pyridine | HBr, Br₂, NaNO₂ | 0°C or lower | 2-Bromopyridine | High | [9] |

| 2-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | -5°C to 0°C | 2-Methyl-3-bromopyridine | 95% | [10] |

Visualization: Sandmeyer-Type Reaction Pathway

Caption: Synthetic pathway for 2-bromo-4-methylpyridine via Sandmeyer reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Substituted pyridines are crucial building blocks in medicinal chemistry, and their functionalization via Suzuki coupling is a key strategy in drug discovery.

2,4-Dibromo-6-methylpyridin-3-ol is a polysubstituted pyridine scaffold that offers multiple points for diversification. The presence of two bromine atoms at positions 2 and 4 allows for selective or sequential Suzuki coupling reactions, enabling the synthesis of a variety of biaryl and heteroaryl structures. The hydroxyl and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the molecule, thereby affecting the reactivity and regioselectivity of the coupling reaction. These groups also provide additional handles for further chemical modifications.

This document provides detailed application notes and representative protocols for the use of this compound in Suzuki coupling reactions. While specific literature on this exact substrate is limited, the provided methodologies are based on established protocols for structurally similar dihalopyridines and serve as a robust starting point for reaction optimization.

Key Considerations for Suzuki Coupling with this compound

Regioselectivity: With two non-equivalent bromine atoms, a key challenge is to control which position undergoes the coupling reaction. In many dihalopyridines, the bromine at the C2 or C6 position is often more reactive than the one at C4 due to electronic effects.[1][2] However, the regioselectivity can be influenced by the choice of catalyst, ligands, base, and solvent.[1] For 2,4-dibromopyridine, selective mono-arylation at the 2-position is commonly observed.[1] The electronic and steric influence of the hydroxyl and methyl groups in this compound will play a significant role in determining the reactivity of the C2 and C4 positions.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is crucial for a successful Suzuki coupling. For heteroaryl halides, particularly those that can coordinate to the palladium center and inhibit catalysis, the use of electron-rich and bulky phosphine ligands is often beneficial.[3] Catalyst systems like Pd(PPh₃)₄, PdCl₂(dppf), and combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos, XPhos, or P(t-Bu)₃ are commonly employed.[3][4]

Base and Solvent System: The base is essential for the transmetalation step of the catalytic cycle.[4] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can impact the reaction rate and yield. The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or DMF, often with the addition of water to facilitate the dissolution of the base and the boronic acid partner.[5]

Experimental Protocols

The following protocols are generalized procedures for Suzuki-Miyaura coupling reactions. They should be considered as starting points and may require optimization for the specific arylboronic acid and desired regioselectivity when using this compound.

Protocol 1: General Procedure for Mono-Arylation

This protocol is adapted from procedures for the selective mono-arylation of dihalopyridines.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

This protocol utilizes a more active catalyst system that can be effective for less reactive substrates.

Materials:

-

This compound

-

Arylboronic acid or boronate ester (1.2 - 2.0 equivalents)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., SPhos or XPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.5 equiv.), the palladium source, and the ligand to a dry reaction vessel.

-

Add the degassed anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki coupling reactions of structurally similar dihalopyridines. This data can serve as a guide for optimizing reactions with this compound.

Table 1: Representative Catalyst, Base, and Solvent Systems for Suzuki Coupling of Dihalopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |

| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 110 | Good | [6] |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | Moderate to Good | [3] |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | Good to Excellent | [3] |

| PdCl₂(dppf) (3) | --- | Na₂CO₃ (2) | DMF/H₂O | 90 | Good | [5] |

Table 2: Examples of Suzuki Coupling with Dihalopyridines

| Dihalopyridine | Boronic Acid | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, MW, 15 min | 2-Chloro-4-phenylpyrimidine | 95 | [7] |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/IMes.HCl | K₂CO₃, DMF/H₂O, 150°C, 2h | 2-Bromo-6-phenylpyridine | >95 | [1] |

| 2,4-Dibromopyridine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | TlOH, THF, 25°C, 1h | 4-Bromo-2-(4-methoxyphenyl)pyridine | 85 | [1] |

| 3,5-Dibromo-2-tosyloxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | 5-Bromo-3-phenyl-2-tosyloxypyridine | 82 | [3] |

Visualizations

General Suzuki-Miyaura Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction